2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide
Overview
Description
2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its importance in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-(2-pyridyl)oxirane with 4-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in biochemical assays and drug development to modify specific proteins or enzymes .
Comparison with Similar Compounds
2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide can be compared with other similar compounds such as:
2-(2-Pyridyl)-3-phenyl-oxirane-2-carboxamide: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
2-(2-Pyridyl)-3-[4-(methyl)phenyl]oxirane-2-carboxamide:
The uniqueness of this compound lies in the trifluoromethyl group, which imparts distinct electronic and steric effects, enhancing its reactivity and broadening its range of applications.
Biological Activity
2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide, also known by its CAS number 278610-37-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H11F3N2O2
- Molecular Weight : 308.26 g/mol
- Structure : The compound features a pyridine ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its anticancer properties. The following sections detail specific findings related to its efficacy against cancer cell lines and other biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of oxirane compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.85 | Inhibition of proliferation |
A549 | 4.53 | Induction of apoptosis |
HCT116 | 6.48 | Cell cycle arrest |
The IC50 values suggest that this compound exhibits potent anticancer activity, comparable to established chemotherapeutics like doxorubicin .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : Enhanced levels of caspase-3 have been observed, indicating the activation of apoptotic pathways in treated cells .
- Targeting Specific Enzymes : Molecular docking studies suggest that the compound may interact with key enzymes involved in cancer progression, enhancing its therapeutic potential .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on MCF-7 Cells : This study demonstrated a significant reduction in cell viability at concentrations as low as 5 µM, with flow cytometry revealing an increase in apoptotic cells after treatment .
- A549 Lung Cancer Model : In vivo studies showed that administration of the compound led to tumor regression in xenograft models, supporting its potential as an effective anticancer agent .
Properties
IUPAC Name |
2-pyridin-2-yl-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)10-6-4-9(5-7-10)12-14(22-12,13(19)21)11-3-1-2-8-20-11/h1-8,12H,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCOKAXGWVWSDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2(C(O2)C3=CC=C(C=C3)C(F)(F)F)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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